Enhanced Nonlinear Optical (NLO) Performance: 2x to 35x Improvement Over Standard NLO Material Urea
(2-Nitroethyl)benzene exhibits significantly enhanced nonlinear optical (NLO) properties compared to the benchmark material urea. Computational analysis using Density Functional Theory (DFT) combined with a sequential Monte Carlo/Quantum Mechanics approach reveals that its first and second hyperpolarizabilities are approximately 2 times and 35 times larger, respectively, than those reported for urea [1].
| Evidence Dimension | First and Second Hyperpolarizability (Nonlinear Optical Response) |
|---|---|
| Target Compound Data | First hyperpolarizability ~2x urea; Second hyperpolarizability ~35x urea |
| Comparator Or Baseline | Urea (standard NLO reference material) |
| Quantified Difference | Approximately 2x (first) and 35x (second) larger |
| Conditions | Density Functional Theory (DFT) calculations with sequential Monte Carlo/Quantum Mechanics solvation modeling |
Why This Matters
This marked increase in hyperpolarizability identifies (2-Nitroethyl)benzene as a more potent chromophore for optoelectronic applications, such as in solar cells or biological probes, compared to urea-based systems [1].
- [1] Chemical Physics Letters. Understanding the Stokes shift and nonlinear optical behavior of 1-nitro-2-phenylethane: A sequential Monte Carlo/Quantum Mechanics discussion. Volume 804, October 2022, 139867. View Source
